2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Description
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C25H24ClN5O3 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
σ1 Receptor Antagonism for Pain Management
A study reported the synthesis and pharmacological activity of a series of pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain treatment. This compound exhibited outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, demonstrating potential for pain management applications (Díaz et al., 2020).
Antimicrobial Activity
Research into pyridine derivatives and triazole derivatives has shown variable and modest antimicrobial activity against bacterial and fungal strains. These studies highlight the potential for developing new antimicrobial agents based on structural modifications of such compounds (Patel, Agravat, & Shaikh, 2011); (Bektaş et al., 2010).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives
The synthesis of new chemical entities, such as pyrazole carboxamide derivatives containing the piperazine moiety, has been reported. These compounds were characterized using various spectroscopic techniques, and their structures were confirmed by X-ray crystal analysis, indicating a methodology for developing potentially active pharmaceutical ingredients (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Molecular Interaction Studies
Cannabinoid Receptor Antagonism
Detailed molecular interaction studies of antagonist compounds with the CB1 cannabinoid receptor have been conducted. These studies provide insights into the steric and electrostatic factors contributing to receptor binding and activity, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-33-21-9-7-20(8-10-21)29-12-14-30(15-13-29)23(32)17-31-11-3-6-22(31)25-27-24(28-34-25)18-4-2-5-19(26)16-18/h2-11,16H,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOKABHJIXMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.